molecular formula C16H15N5O B2851043 N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097869-23-1

N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No.: B2851043
CAS No.: 2097869-23-1
M. Wt: 293.33
InChI Key: KEJLRNABVMRQCK-UHFFFAOYSA-N
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Description

N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyridazin-3-amine is a complex organic compound that features an indole moiety, an azetidine ring, and a pyridazine ring. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyridazin-3-amine typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole-2-carboxylic acid with azetidine-3-amine under specific conditions to form the intermediate compound. This intermediate is then reacted with pyridazine derivatives to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyridazin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The azetidine and pyridazine rings may also contribute to the compound’s overall biological effects by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid derivatives: Share the indole moiety and exhibit similar biological activities.

    Azetidine-3-carboxylic acid derivatives: Contain the azetidine ring and are studied for their unique chemical properties.

    Pyridazine derivatives: Known for their diverse pharmacological activities.

Uniqueness

N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyridazin-3-amine is unique due to the combination of the indole, azetidine, and pyridazine rings in a single molecule. This structural complexity allows for a wide range of chemical reactions and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

1H-indol-2-yl-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c22-16(14-8-11-4-1-2-5-13(11)19-14)21-9-12(10-21)18-15-6-3-7-17-20-15/h1-8,12,19H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJLRNABVMRQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)NC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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